

IUPAC name for 2,5-Dimethyl-1-benzothiophene

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-benzothiophene

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An In-depth Technical Guide to **2,5-Dimethyl-1-benzothiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethyl-1-benzothiophene**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and synthesis. While specific biological signaling pathways for this particular derivative are not extensively documented in current literature, this guide outlines the broader pharmacological context of the benzothiophene scaffold, highlighting its versatile biological activities.

Chemical Identity and Properties

2,5-Dimethyl-1-benzothiophene, also known as 2,5-dimethylbenzo[b]thiophene, is a substituted benzothiophene with two methyl groups at the 2 and 5 positions.^{[1][2][3]}

Table 1: Physicochemical and Spectroscopic Data for **2,5-Dimethyl-1-benzothiophene**

Property	Value	Source
IUPAC Name	2,5-dimethyl-1-benzothiophene	[1][2]
Synonyms	2,5-Dimethylbenzo[b]thiophene, Benzothiophene, 2,5-dimethyl-	[1][2][3]
CAS Number	16587-48-7	[2][3]
Molecular Formula	C ₁₀ H ₁₀ S	[1][2][3]
Molecular Weight	162.25 g/mol	[1][2][3]
Mass Spectrometry (m/z)	162 (M+), 161, 147	[1]

Synthesis of Benzothiophene Derivatives: Experimental Protocols

The synthesis of the benzothiophene core can be achieved through various strategies. While a specific detailed protocol for the 2,5-dimethyl derivative is not readily available in the cited literature, general methodologies for synthesizing substituted benzothiophenes are well-established. These often involve the cyclization of appropriately substituted benzene derivatives. Common approaches include intramolecular cyclization of aryl sulfides and metal-catalyzed reactions.[4]

One general and practical method involves the visible-light-promoted cyclization of disulfides and alkynes.[5]

General Experimental Protocol for Visible-Light-Promoted Synthesis of Benzothiophenes:

- Materials: Substituted disulfide, alkyne, toluene, silica gel, petroleum ether, ethyl acetate.
- Apparatus: 20 mL glass tube, magnetic stirrer, blue LED lamp (12 W), rotary evaporator, column chromatography setup.
- Procedure:

- In a 20 mL glass tube equipped with a magnetic stir bar, the disulfide (0.2 mmol) and the corresponding alkyne (0.5 mmol) are dissolved in toluene (2 mL).
- The solution is stirred at room temperature while being irradiated with a 12 W blue LED lamp.
- The reaction progress is monitored, and upon completion (typically after 24-27 hours), the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the desired benzothiophene derivative.^[5]

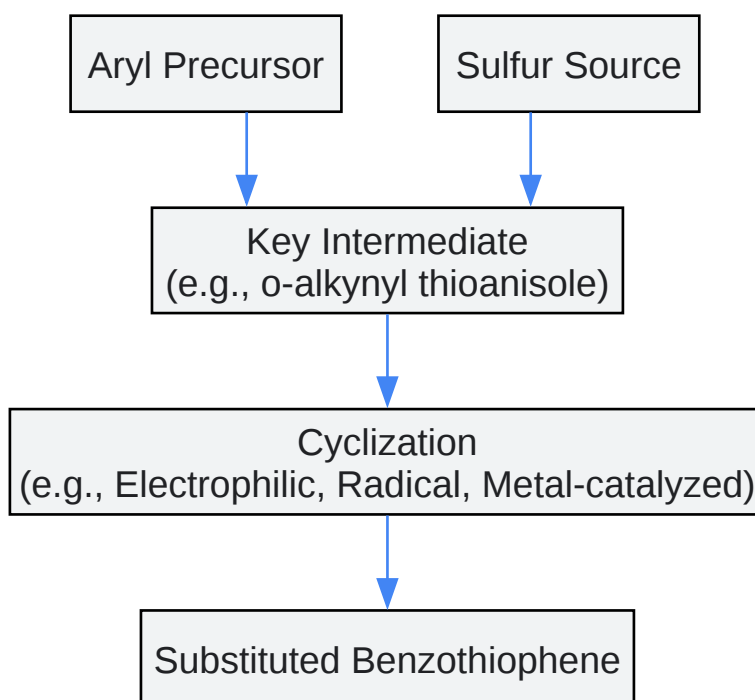
Biological Activity and Therapeutic Potential

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs such as the selective estrogen receptor modulator raloxifene and the antipsychotic agent brexpiprazole.^[6] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.^{[1][7][8][9]}

While the specific biological targets and mechanism of action for **2,5-Dimethyl-1-benzothiophene** are not extensively detailed in the available literature, the general structure-activity relationships of benzothiophene derivatives suggest that substitutions on the benzothiophene ring system significantly influence their biological activity.

Logical Relationship of Benzothiophene Synthesis

The synthesis of benzothiophenes can be conceptualized as a process involving the formation of a key intermediate followed by cyclization. The following diagram illustrates a generalized logical workflow for the synthesis of substituted benzothiophenes.



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Caption: Generalized workflow for the synthesis of substituted benzothiophenes.

Conclusion

2,5-Dimethyl-1-benzothiophene is a member of the pharmacologically significant benzothiophene family. While detailed biological studies on this specific derivative are limited, the established synthetic routes and the diverse biological activities of the benzothiophene scaffold underscore its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate the specific biological targets and therapeutic applications of **2,5-Dimethyl-1-benzothiophene**.

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